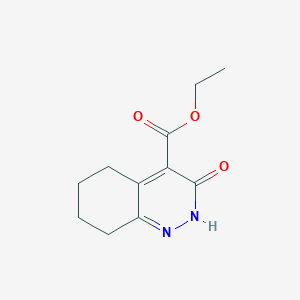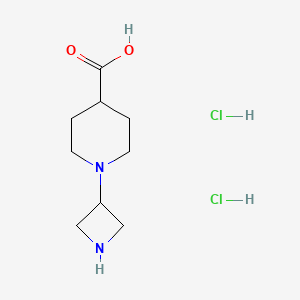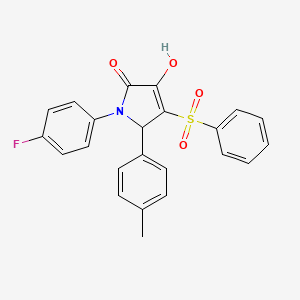![molecular formula C7H8N4 B2498811 5-méthyl-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 860722-53-8](/img/structure/B2498811.png)
5-méthyl-1H-imidazo[4,5-b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines, including derivatives like 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, can be achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, offering a facile method for obtaining products with substitution at N1 and C2 positions. This approach provides quick access to the desired compounds, demonstrating its efficiency in synthesizing structurally complex heterocycles (Rosenberg et al., 2012).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine have been studied using density functional theory (DFT) and X-ray crystallography. These studies provide insights into the bond lengths, bond angles, and the influence of methyl substitution on the molecule's properties. The presence of a medium-strong hydrogen bond, NH…N, linking the N-atom of the pyridine with an adjacent molecule, has been confirmed, highlighting the compound's structural characteristics (Lorenc et al., 2008).
Chemical Reactions and Properties
5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including cross-coupling reactions that offer new synthetic routes to heterocyclic amines. These reactions, facilitated by palladium-catalyzed Buchwald cross-coupling, underscore the compound's versatility in organic synthesis. The modification of this compound through such reactions highlights its chemical reactivity and applicability in generating biologically relevant heterocycles (Sajith et al., 2013).
Applications De Recherche Scientifique
- Les dérivés de l'imidazo[4,5-b]pyridine ont suscité un intérêt en tant que bioisostères prometteurs en chimie médicinale . Ces composés peuvent améliorer la sélectivité, la pharmacocinétique et la stabilité métabolique tout en minimisant les effets secondaires.
- Des exemples notables incluent :
- Les imidazo[4,5-b]pyridines ont été explorées en tant qu'inhibiteurs de kinases. Par exemple :
- Les chercheurs ont évalué le potentiel antiviral de dérivés synthétisés. Leurs effets cytotoxiques sur les lignées cellulaires hôtes du virus ont été déterminés à l'aide de tests colorimétriques .
- Ces blocs de construction comprennent des acides carboxyliques, des amides et des amines, qui peuvent être utilisés en chimie synthétique et médicinale .
Chimie Médicinale et Découverte de Médicaments
Inhibiteurs de Kinases
Activité Antivirale
Blocs de Construction Synthétiques
Transformations Chimiques
Mécanisme D'action
Target of Action
Imidazole derivatives, a class to which this compound belongs, are known to exhibit diverse biological activity . They have been found to interact with various cellular components and pathways necessary for the proper functioning of cells .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . For instance, some imidazole derivatives have been found to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine may affect several biochemical pathways. Imidazole derivatives have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, a category that includes imidazole derivatives, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives, including this compound, can be influenced by various factors such as the choice of starting compounds and reaction conditions .
Safety and Hazards
Orientations Futures
Imidazo[4,5-b]pyridines have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, it is necessary for the development of a new drug that overcomes the AMR problems .
Propriétés
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXWAJPATBTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)
![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)
![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
